Journal Name:Photoacoustics
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Well-Balanced Ambipolar Charge Transport of Diketopyrrolepyrrole-Based Copolymers: Organic Field-Effect Transistors and High-Voltage Logic Applications
Photoacoustics ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1002/marc.202300271
A PDPADPP copolymer, composed of diketopyrrolopyrrole (DPP) and a cyano (nitrile) group with a vinylene spacer linking two benzene rings, was synthesized via a palladium-catalyzed Suzuki coupling reaction. The electrical performance of PDPADPP in organic field-effect transistors (OFETs) and circuits was investigated. The OFETs based on PDPADPP exhibited typical ambipolar transport characteristics, with the as-cast OFETs demonstrating low field-effect hole and electron mobility values of 0.016 and 0.004 cm2 V−1 s−1, respectively. However, after thermal annealing at 240 °C, the OFETs exhibited improved transport characteristics with highly balanced ambipolar transport, showing average hole and electron mobility values of 0.065 and 0.116 cm2 V−1 s−1, respectively. To verify the application of the PDPADPP OFETs in high-voltage logic circuits, compact modeling using the industry-standard small-signal Berkeley short-channel IGFET model (BSIM) was performed, and the logic application characteristics were evaluated. The circuit simulation results demonstrate excellent logic application performance of the PDPADPP-based ambipolar transistor and illustrate that the device annealed at 240 °C exhibits ideal circuit characteristics.
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Tough, Eu3+-Induced Luminescent Hydrogel as Flexible Chemosensor for Real-Time Quantitative Detection of Zn2+ Ion
Photoacoustics ( IF 0 ) Pub Date: 2023-05-27 , DOI: 10.1002/marc.202300170
Here, a novel tough luminescent hydrogel with Europium is fabricated using a facile copolymerization process by introducing 2,2’:6’,2-terpyridine (TPy) into a dual physical cross-linked hydrogel. The obtained P(NAGA-co-MAAc)/Eu/TPy (x) (x refers to the feed ratio of NAGA to MAAc) hydrogels not only show outstanding mechanical performances (fracture strength, ≈2.5 MPa), but also give a special ability of rapid detection to low concentrations of zinc ions. Attractively, the theoretical limits of detection (LOD) of the hydrogel sensors are calculated as 1.6 µm, which is acceptable within the WHO limit. Furthermore, the continuous change in fluorescence of P(NAGA-co-MAAc)/Eu/TPy (10) strips upon contact with Zn2+ can be clearly observed by the naked eyes with the aid of a portable UV lamp, resulting in semi-quantitative naked-eyes detection through a standard colorimetric card. Moreover, by identifying the RGB value of the hydrogel sensor, it can also realize quantitative analysis. Therefore, excellence in sensing, simplicity in structure, and convenience in using make P(NAGA-co-MAAc)/Eu/TPy (10) hydrogel as a superior fluorescent chemosensor of Zn2+ ions.
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Self-Assembly of Glycolipid Epimers: Their Supramolecular Morphology Control and Immunoactivation Function
Photoacoustics ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/marc.202300359
Although advances have been made in carbohydrate-based macromolecular self-assembly, harnessing epimers of carbohydrates to perform molecular assembly and further investigating the properties of supramolecular materials remain little explored. Here two classes of stereoisomeric glycolipid amphiphiles based on d-N-acetylgalactosamine (GalNAc) are reported, and they can aggregate into ribbon-like structures in an aqueous solution due to amphiphilic property, which allow to obtain glycocalyx-mimicking supramolecular materials. The subtle distinction in glycoside configuration of GalNAc-α-SSA and GalNAc-β-SSA dictates the different molecular packing in self-assembled structures. Since driven by the distinguishing carbohydrate–carbohydrate interactions, the ribbon-like architectures transform into spherical nanostructures via mixing GalNAc-α-SSA and GalNAc-β-SSA. The resulting spherical micelles fabricated by blending glycolipid epimers can potentiate the macrophage- and dendritic cell-mediated immune responses in vitro. Such glycolipid epimers will pave the way to create glycocalyx-mimicking immune modulators by incorporating stereochemistry into supramolecular self-assembly.
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Understanding the Degradation Mechanisms of Conducting Polymer Supercapacitors
Photoacoustics ( IF 0 ) Pub Date: 2023-05-26 , DOI: 10.1002/marc.202300237
Conducting polymers like polyaniline (PANI) are promising pseudocapacitive electrode materials, yet experience instability in cycling performance. Since polymers often degrade into oligomers, short chain length anilines have been developed to improve the cycling stability of PANI-based supercapacitors. However, the capacitance degradation mechanisms of aniline oligomer-based materials have not been systematically investigated and are little understood. Herein, two composite electrodes based on aniline trimers (AT) and carbon nanotubes (CNTs) are studied as model systems and evaluated at both pre-cycling and post-cycling states through physicochemical and electrochemical characterizations. The favorable effect of covalent bonding between AT and CNTs is confirmed to enhance cycling stability by preventing the detachment of aniline trimer and preserving the electrode microstructure throughout the charge/discharge cycling process. In addition, higher porosity has a positive effect on electron/ion transfer and the adaptation to volumetric changes, resulting in higher conductivity and extended cycle life. This work provides insights into the mechanism of enhanced cycling stability of aniline oligomers, indicating design features for aniline oligomer electrode materials to improve their electrochemical performance.
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Arginine Methylation Regulates Self-Assembly of Peptides
Photoacoustics ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1002/marc.202300308
Bio-inspired design of peptides represents one facile strategy for development of supramolecular monomers for self-assembly into well-defined nanostructures. Inspired by methylation of arginine during post-translational modification for manipulating protein functions, herein, the controllable self-assembly of peptides via rational incorporation of methylated arginine residues into bola-amphiphilic peptides is reported. A series of bola-amphiphilic peptides are designed and synthesized either containing natural arginine or methylated arginine and investigate the influence of arginine methylation on peptide assembly. This study finds that incorporation of symmetrically di-methylated arginine into oppositely charged hexapeptide hex-SDMAE leads to distinct assembling performance compare to natural peptide hex-RE. The findings demonstrate that the methylation of rationally designed peptide sequences allows for regulation of self-assembly of peptides, thus implying the great potential of arginine methylation in establishing controllable peptide assembling systems and creating in situ formulation of biomedical materials in the future.
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Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes
Photoacoustics ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1002/marc.202300077
Histidine–M2+ coordination bonds are a recognized bond motif in biogenic materials with high hardness and extensibility, which has led to growing interest in their use in soft materials for mechanical function. However, the effect of different metal ions on the stability of the coordination complex remains poorly understood, complicating their implementation in metal-coordinated polymer materials. Here, rheology experiments and density functional theory calculations are used to characterize the stability of coordination complexes and establish the binding hierarchy of histamine and imidazole with Ni2+, Cu2+, and Zn2+. It is found that the binding hierarchy is driven by the specific affinity of the metal ions to different coordination states, which can be macroscopically tuned by changing the metal-to-ligand stoichiometry of the metal-coordinated network. These findings facilitate the rational selection of metal ions for optimizing the mechanical properties of metal-coordinated materials.
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MnO2 Decorated Metal-Organic Framework-Based Hydrogel Relieving Tumor Hypoxia for Enhanced Photodynamic Therapy
Photoacoustics ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1002/marc.202300268
Photodynamic therapy (PDT) has emerged as a promising cancer treatment modality; however, its therapeutic efficacy is greatly limited by tumor hypoxia. In this study, a metal-organic framework (MOF)-based hydrogel (MOF Gel) system that synergistically combines PDT with the supply of oxygen is designed. Porphyrin-based Zr-MOF nanoparticles are synthesized as the photosensitizer. MnO2 is decorated onto the surface of the MOF, which can effectively convert H₂O₂ into oxygen. Simultaneously, the incorporation of MnO2-decorated MOF (MnP NPs) into a chitosan hydrogel (MnP Gel) serves to enhance its stability and retention at the tumor site. The results show that this integrated approach significantly improves tumor inhibition efficiency by relieving tumor hypoxia and enhancing PDT. Overall, the findings underscore the potential for employing nano-MOF-based hydrogel systems as promising agents for cancer therapy, thus advancing the application of multifunctional MOFs in cancer treatment.
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Covalent Organic Frameworks
Photoacoustics ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1002/marc.202300203
Covalent organic frameworks (COFs) are a class of crystalline, porous polymers formed from the reversible covalent reactions between organic building blocks, resulting in ordered structure, permanent porosity, and topologically diversed. Since Yaghi and co-workers successfully synthesized the first COF in 2005, COFs have experienced rapid development and have been widely studied in various fields such as adsorption/separation, heterogeneous catalysis, and energy storage due to their fascinating structural characteristics and ease of modifying pore environment. However, as an a relatively new class of materials, COFs had faced a series of challenges: time-consuming syntheses, which would be incompatible at large-scales; the synthesis of single crystal COFs is arduous, and the structure of polycrystalline COFs cannot be accurately analyzed; the COF film formation process still requires tremendous understanding and improvement. To better promote the development of COFs and their practical applications, we are honored to organize this special issue entitled “Covalent Organic Frameworks” in “Macromolecular Rapid Communications”. The issue features 15 original research articles and 3 review articles, covering recent advances in the exploration of synthetic methods, expansion of structural design, and application of COFs in organic optoelectronics, heterogeneous catalysis, and membrane separation. The development of new synthetic strategies is of great significance for the construction and practical application of COFs. In this special issue, M. El-Kaderi and co-workers reported the synthesis of a redox-active pyrene-containing polyimide COF (PICOF-1) by linker exchange using an imine-linked COFs as a template (article 2200782). Thomas et al. further expanded the method of linker exchange to the synthesis of β- ketoenamine linked COFs and achieved a very good control on the ratio of the respective building blocks within the framework (article 2300046). Li et al. successfully prepared a family of porous polyureas and polyamides via domino polymerization with the aid of a bifuntional monomer (article 2200712). In order to improve the production efficiency of COFs, He and co-workers reported a “thermally promoted homogenous-floating-concentrating” strategy for the rapid synthesis of highly crystalline triazine/hydroxyl-rich COFs under mild conditions (article 2200786). Zhang et al. developed an effective solvent-free synthetic method to construct a series of two-dimensional imine-linked, azine-linked, and β-ketoenamine-linked COFs, which overcame the limitations of solvothermal synthesis and achieve gram scale production (article 2200722). To expand the topological diversity of COFs, the design and synthesis of novel building blocks have been proven important. Chen and co-workers ingeniously designed and synthesized a new K-shaped “two-in-one” building unit, thus realizing the construction of triangular dual-microporous COF (BPTD-COF) via self-polycondensation of the K-shaped monomer (article 2200894). Huang et al. developed a new perylene-based 2D COFs using the C2 + C2 topological diagram, which has high porosity and tetragonal micropores. After doping with fullerene, the electrical conductivity of TFPPer-TAPPer COF is greatly increased (article 2200715). The functional applications of COFs have been a topic of intense research interest. Tian and co-workers successfully prepared a copper-coordinated COF which can produce a robust Fenton-like effect inducing immunogenic cell death of tumors (article 2200929). Das and co-workers synthesized a highly emissive sub-stoichiometric 2D-COF (COF-SMU-1) featuring free uncondensed aldehyde groups, which exhibits tunable emission in various organic solvents, and distinct colorimetric changes in the presence of water (article 2200751). Ma et al. explored the hydrolytic capabilities of an ultra-stable quinoline-linked sulfonic acid functionalized COFs on the glycosidic bond of cellobiose and other common disaccharides in neutral, metal-free, and aqueous conditions (article 2200724). Liu et al. constructed a new framework material (COF-JLU82) with bifluorenylidene and benzoselenadiazole units and investigated its ORR electrocatalytic activity (article 2200717). Gu et al. had taken a bottom-up strategy to anchor phosphoric acid groups into the COF structure and synthesized a phosphoric acid-functionalized COF which exhibits good intrinsic proton conductivity (article 2200678). Developing high-performance COF membranes is important for separation applications. Fang and co-workers obtained COF membranes with excellent nanofiltration performance under simple and mild conditions (article 2200774). Ma and co-workers integrated two kinds of ionic 2D COFs with different charge properties into polyacrylonitrile (PAN) substrates to form a two-component composite membrane (PAN@iCOFs), featuring with excellent perfluoroalkyl substances (PFASs) separation performance (article 2200718). Zhao et al. prepared a superhydrophobic membrane composited with a trifluoromethyl-containing COF, which exhibits excellent performance on separations of oil/water mixtures and water-in-oil emulsions (article 2200641). Lastly, the issue features three invited review articles, providing an overview of recent advances in COFs. Wang and co-workers presented recent advances of COFs in the application as commercial separator modifiers and proposed some new strategies for the design of COF-based separator modifiers to achieving high energy density (article 2200760). Guo and co-workers delineated the rapid progress of two-dimensional (2D) COFs on visible photocatalytic H2 production from water and concluded with the current challenges and promising opportunities for developing COF-based photocatalysts (article 2200719). Han and co-workers summarized the synthesis and application of fluorinated COFs and provided insights into the development prospects (article2200778). In conclusion, we express our gratitude to the contributors of this special issue and the editorial team of Macromolecular Rapid Communications. We hope that this issue will provide the audiences with novel insights, accelerate the development of COFs, and provide some solutions to the challenges faced by this emerging material.
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Highly Stretchable Conjugated Polymer/Elastomer Blend Films with Sandwich Structure
Photoacoustics ( IF 0 ) Pub Date: 2023-06-08 , DOI: 10.1002/marc.202300240
The physical blending of high-mobility conjugated polymers with ductile elastomers provides a simple way to realize high-performance stretchable films. However, how to control the morphology of the conjugated polymer and elastomer blend film and its response to mechanical fracture processes during stretching are not well understood. Herein, a sandwich structure is constructed in the blend film based on a conjugated polymer poly[(5-fluoro-2,1,3-benzothiadiazole-4,7-diyl)(4,4-dihexadecyl-4H-cyclopenta[2,1-b:3,4-b″]dithiophene-2,6-diyl)(6-fluoro-2,1,3-benzothiadiazole-4,7-diyl)(4,4-dihexadecyl-4H-cyclopenta[2,1-b:3,4-b″]dithiophene-2,6-diyl)] (PCDTFBT) and an elastomer polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS). The sandwich structure is composed of a PCDTFBT:SEBS mixed layer laminated with a PCDTFBT-rich layer at both the top and bottom surfaces. During stretching, the external strain energy can be effectively dissipated by the deformation of the crystalline PCDTFBT domains and amorphous SEBS phases and the recrystallization of the PCDTFBT chains. This endows the blend film with excellent ductility, with a large crack onset strain exceeding 1100%, and minimized the electrical degradation of the blend film at a large strain. This study indicates that the electrical and mechanical performance of conjugated polymer/elastomer blend films can be improved by manipulating their microstructure.
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Initiator-Free Photocuring 3D-Printable PVA-Based Hydrogel with Tunable Mechanical Properties and Cell Compatibility
Photoacoustics ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1002/marc.202300214
Poly(vinyl alcohol) (PVA)-based hydrogels have attracted great attention and been widely used in biological tissue engineering. With the development of modern medicine, precision medicine requires the customization of medical materials. However, lacking of photocurable functional groups or the performance of rapid phase transition makes PVA-based hydrogels difficult to be customizable molded through photocuring 3D printing technique. In this research, customizable PVA-based hydrogels with high performance through 3D photocurable printing and freezing-thawing (F-T) process are obtained. The ability of 3D-printable is endowed by the introduction of polyvinyl alcohol–styrylpyridine (PVA-SBQ), which can be photo-crosslinked quickly without photoinitiator. Meanwhile, the tunable mechanical properties are achieved by adjusting the mass ratio of PVA-SBQ to PVA, and PVA can offer the physical crosslinking points through freezing-thawing (F-T) process. The hydrogels with high resolution are prepared by digital light procession 3D printing with the mass ratio 1:1 of PVA-SBQ to PVA solution. Attributed to the absence of initiator, and no small molecule residues inside the hydrogels, the hydrogels have good biocompatibility and have the potential to be applicated in the field of biological tissue engineering.
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